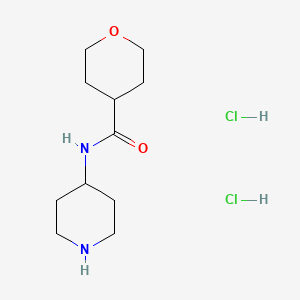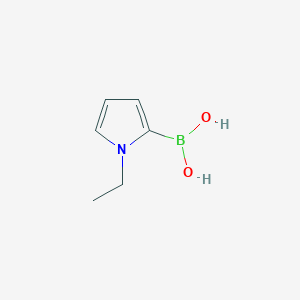![molecular formula C8H11BO4S B15297733 [3-(Methanesulfonylmethyl)phenyl]boronic acid](/img/structure/B15297733.png)
[3-(Methanesulfonylmethyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Methanesulfonylmethyl)phenyl]boronic acid: is an organoboron compound that has gained attention in various fields of chemistry due to its unique properties and reactivity. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methanesulfonylmethyl group. The presence of the boronic acid group makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methanesulfonylmethyl)phenyl]boronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-bromotoluene.
Sulfonylation: The aromatic compound undergoes sulfonylation using methanesulfonyl chloride in the presence of a base like pyridine to introduce the methanesulfonylmethyl group.
Borylation: The sulfonylated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. This step introduces the boronic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: [3-(Methanesulfonylmethyl)phenyl]boronic acid is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction of the methanesulfonylmethyl group can lead to the formation of the corresponding methyl group.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Reduction: Methyl-substituted phenylboronic acids.
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Used in the synthesis of boron-containing drugs, which have shown potential in treating cancer and other diseases.
Biological Probes: Employed in the development of sensors and probes for detecting biological molecules.
Industry:
Materials Science: Used in the synthesis of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of [3-(Methanesulfonylmethyl)phenyl]boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and catalysis. In biological systems, it can inhibit enzymes by mimicking transition states or binding to active sites.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the methanesulfonylmethyl group, making it less versatile in certain reactions.
[4-(Methanesulfonylmethyl)phenyl]boronic Acid: Similar structure but with the methanesulfonylmethyl group at a different position, leading to different reactivity and applications.
[3-(Trifluoromethyl)phenyl]boronic Acid: Contains a trifluoromethyl group instead of a methanesulfonylmethyl group, resulting in different electronic properties.
Uniqueness:
- The presence of the methanesulfonylmethyl group in [3-(Methanesulfonylmethyl)phenyl]boronic acid provides unique reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C8H11BO4S |
|---|---|
Peso molecular |
214.05 g/mol |
Nombre IUPAC |
[3-(methylsulfonylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H11BO4S/c1-14(12,13)6-7-3-2-4-8(5-7)9(10)11/h2-5,10-11H,6H2,1H3 |
Clave InChI |
KLUTYLYAVMFZIZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)CS(=O)(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)



![Thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15297679.png)
![2-Azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B15297683.png)
nitrosoamine](/img/structure/B15297695.png)
![Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B15297697.png)





